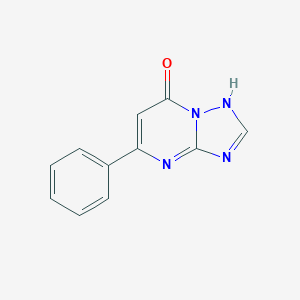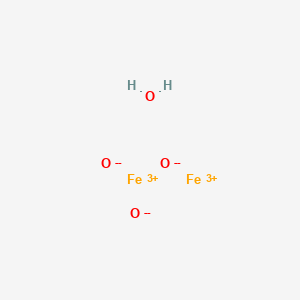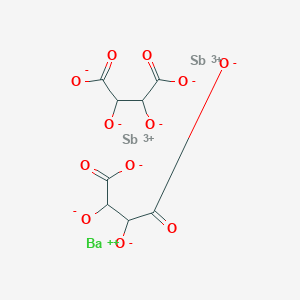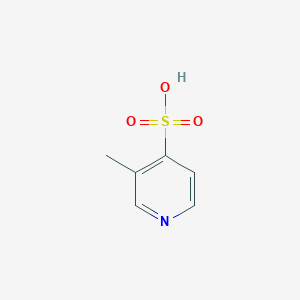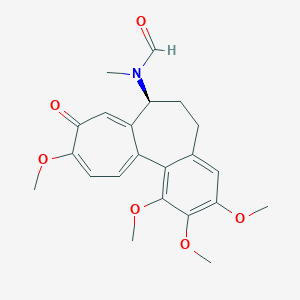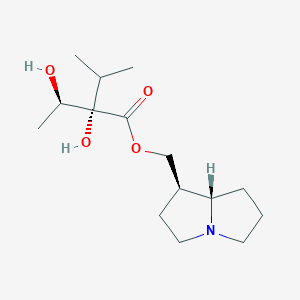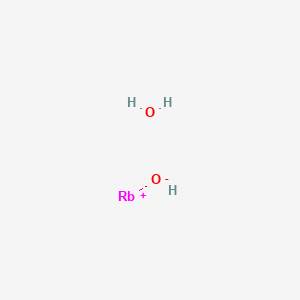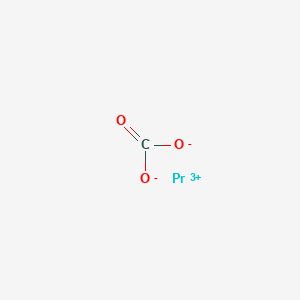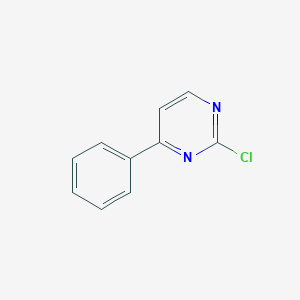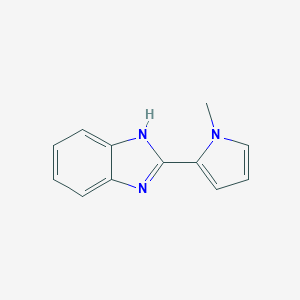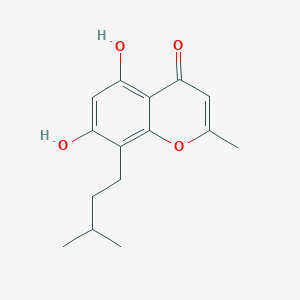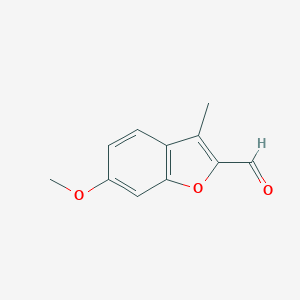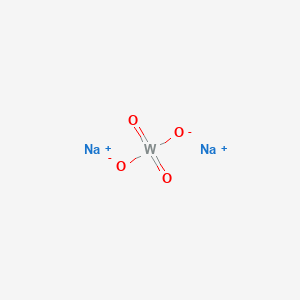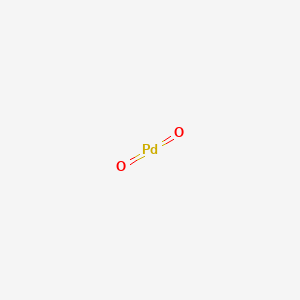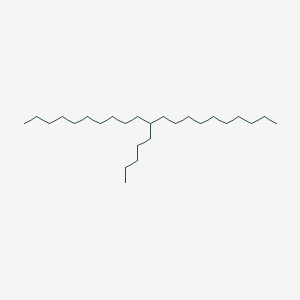
Heneicosane, 11-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heneicosane, 11-pentyl- is a long-chain hydrocarbon that belongs to the family of alkanes. It is a colorless, odorless, and non-polar compound that is commonly found in plants and insects. Heneicosane, 11-pentyl- has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Heneicosane, 11-pentyl- is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with various receptors and enzymes in the body. For example, Heneicosane, 11-pentyl- has been shown to interact with the cannabinoid receptors in the brain, which are involved in pain sensation and inflammation.
Efectos Bioquímicos Y Fisiológicos
Heneicosane, 11-pentyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant, anti-inflammatory, and analgesic properties. In vivo studies have shown that Heneicosane, 11-pentyl- can reduce pain and inflammation in animal models of arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heneicosane, 11-pentyl- has several advantages for lab experiments. It is a non-toxic and non-polar compound that is easy to handle and store. It is also readily available and can be synthesized using simple methods. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of Heneicosane, 11-pentyl-. One area of research is the development of new methods for the synthesis of the compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and arthritis. Additionally, the study of the compound's mechanism of action could lead to the development of new drugs that target specific receptors and enzymes in the body.
Métodos De Síntesis
Heneicosane, 11-pentyl- can be synthesized through various methods. One of the most common methods is the extraction of the compound from natural sources such as plants and insects. Another method involves the chemical synthesis of the compound using various reagents and catalysts. The most widely used method for the synthesis of Heneicosane, 11-pentyl- is the reduction of the corresponding carboxylic acid using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Heneicosane, 11-pentyl- has been extensively studied for its potential applications in various fields such as agriculture, medicine, and industry. In agriculture, Heneicosane, 11-pentyl- has been found to have insecticidal properties and can be used as a natural pesticide. In medicine, Heneicosane, 11-pentyl- has been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various diseases such as arthritis and cancer. In industry, Heneicosane, 11-pentyl- can be used as a lubricant and a surfactant.
Propiedades
Número CAS |
14739-72-1 |
|---|---|
Nombre del producto |
Heneicosane, 11-pentyl- |
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
11-pentylhenicosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-21-24-26(23-20-9-6-3)25-22-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
Clave InChI |
MSKKJKLPGKYANX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
Otros números CAS |
14739-72-1 |
Sinónimos |
11-Pentylhenicosane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



